Bis(2,3-epoxypropyl) terephthalate
Description
Contextualization within Polymer Chemistry and Materials Science
In the vast landscape of polymer chemistry, Bis(2,3-epoxypropyl) terephthalate (B1205515) is primarily recognized for its function as a cross-linking agent. The presence of two epoxy groups allows it to react with various curing agents, such as amines and anhydrides, to form a three-dimensional network structure. This cross-linked network is fundamental to the enhancement of the mechanical and thermal properties of the resulting polymer. The rigid terephthalate backbone contributes to the thermal stability and mechanical strength of the final material.
Its application extends to the formulation of high-performance materials, including durable adhesives, protective coatings, and robust composite materials. The ability of Bis(2,3-epoxypropyl) terephthalate to improve adhesion, chemical resistance, and heat resistance makes it a valuable component in industries ranging from automotive and aerospace to electronics and construction.
Historical Development and Early Research Trajectories
The development of this compound is intrinsically linked to the broader history of epoxy resins, which began in the early 20th century. The initial synthesis of epoxy resins involved the reaction of epichlorohydrin (B41342) with bisphenol A. Over time, research expanded to explore other precursors to create epoxy resins with tailored properties.
The synthesis of diglycidyl esters, the class of compounds to which this compound belongs, marked a significant advancement. Early research focused on the esterification reaction between terephthalic acid and epichlorohydrin. One of the foundational methods for producing such diglycidyl esters was established through early patents. Subsequent research has focused on optimizing synthesis routes to improve yield and purity, including methods like reacting an aromatic hydrocarbon with a diazonium salt and a hydroxyl group in the presence of a catalyst. cymitquimica.com
Scope and Research Significance
The research significance of this compound lies in its versatility and the high-performance characteristics it imparts to polymeric materials. Academic research has extensively explored its use in creating materials with enhanced durability and resistance to environmental factors.
A significant area of investigation involves the study of its curing kinetics. mdpi.commdpi.comnih.gov Understanding the reaction rates and mechanisms with different curing agents is crucial for controlling the final properties of the thermoset polymer. Researchers have employed techniques like differential scanning calorimetry (DSC) to analyze the curing behavior and determine kinetic parameters.
Furthermore, its role as a key intermediate in the chemical recycling of poly(ethylene terephthalate) (PET) is a growing area of research. Through processes like glycolysis, waste PET can be broken down into its constituent monomers, including bis(2-hydroxyethyl) terephthalate (BHET), which can then be used to synthesize virgin PET or other valuable chemicals, though this is a different compound from this compound. researchgate.netresearchgate.netresearchgate.net This highlights a sustainable pathway for plastic waste management. The reactive nature of the epoxy groups also allows for further chemical modifications, opening avenues for the development of novel functional polymers. cymitquimica.com
Detailed Research Findings
Properties of this compound
| Property | Value |
| Molecular Formula | C14H14O6 |
| Molecular Weight | 278.26 g/mol |
| Appearance | Information not available |
| Melting Point | Information not available |
| Boiling Point | Information not available |
| Density | Information not available |
Key Research Applications
| Application Area | Research Focus | Key Findings |
| High-Performance Coatings | Enhancing durability and resistance to environmental factors. | Incorporation of the compound leads to coatings with improved chemical and heat resistance. cymitquimica.com |
| Adhesives and Sealants | Improving bonding strength and thermal stability. | The cross-linking ability of the epoxy groups creates strong and durable adhesive bonds. |
| Composite Materials | Acting as a matrix resin or modifier to improve mechanical properties. | The rigid terephthalate core contributes to the stiffness and strength of the composite. |
Structure
3D Structure
Properties
IUPAC Name |
bis(oxiran-2-ylmethyl) benzene-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O6/c15-13(19-7-11-5-17-11)9-1-2-10(4-3-9)14(16)20-8-12-6-18-12/h1-4,11-12H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPKLUNSRVEBIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC(=O)C2=CC=C(C=C2)C(=O)OCC3CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
38811-11-9 | |
| Record name | 1,4-Benzenedicarboxylic acid, 1,4-bis(2-oxiranylmethyl) ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38811-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20992650 | |
| Record name | Diglycidyl terephthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20992650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7195-44-0 | |
| Record name | Diglycidyl terephthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7195-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Terephthalic acid diglycidyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007195440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diglycidyl terephthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20992650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2,3-epoxypropyl) terephthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.787 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Precursor Chemistry
Established Synthetic Routes
Glycidylation of Terephthalic Acid
A well-established and primary method for synthesizing bis(2,3-epoxypropyl) terephthalate (B1205515) is the glycidylation of terephthalic acid using epichlorohydrin (B41342). This reaction is typically performed under alkaline conditions, with sodium hydroxide (B78521) often serving as a catalyst. The process generally involves a specific molar ratio of terephthalic acid to epichlorohydrin, commonly 1:2, and is conducted at elevated temperatures, such as 60–80°C, for several hours.
Another approach within this category involves the reaction of terephthalic acid dihalides, such as terephthaloyl chloride, with glycidol (B123203) in the presence of an organic base like triethylamine (B128534). A three-step process has also been described, which includes stepwise esterification, elimination of a closed loop, and refining of the product from terephthalic acid and epichlorohydrin. google.com
Transesterification Approaches
Transesterification, also known as alcoholysis, presents another significant synthetic route. This method involves the displacement of an alcohol from an ester by another alcohol. In the context of bis(2,3-epoxypropyl) terephthalate synthesis, this can be achieved by reacting a suitable starting ester of terephthalic acid, such as dimethyl terephthalate, with glycidol. This approach is often favored in industrial settings due to the potential for easier purification of the final product. To drive the equilibrium of this reaction towards the desired product, an excess of the alcohol reactant is typically employed.
Direct Epoxidation Strategies
While less common for this specific compound, direct epoxidation offers a potential alternative synthetic pathway. This strategy would involve the epoxidation of a precursor molecule that contains double bonds. However, the more prevalent and well-documented methods for synthesizing this compound rely on building the molecule from terephthalic acid and a C3 unit that already contains the epoxy group.
Catalytic Systems in Synthesis
The selection of a catalyst is critical in the synthesis of this compound as it significantly influences reaction rates and yields.
| Catalyst Type | Example(s) | Application |
| Alkali Metal Hydroxides | Sodium Hydroxide | Glycidylation of terephthalic acid with epichlorohydrin. |
| Organic Bases | Triethylamine | Reaction of terephthalic acid dihalides with glycidol. |
| Phase-Transfer Catalysts | n-butyl(triphenyl)phosphonium bromide, Benzyltrimethylammonium chloride, Tetrabutylammonium bromide | Can be used to enhance reaction efficiency in glycidylation reactions. google.com |
| Lewis Acids | Tin(II) oxalate (B1200264), Zinc Acetate (B1210297) | Synthesis of terephthalate esters. nih.gov |
In the glycidylation of terephthalic acid, sodium hydroxide acts as a catalyst to facilitate the reaction with epichlorohydrin. For reactions involving terephthalic acid dihalides, organic bases like triethylamine are employed. Phase-transfer catalysts, such as n-butyl(triphenyl)phosphonium bromide, can enhance the efficiency of glycidylation reactions. google.com Lewis acids like tin(II) oxalate and zinc acetate are also utilized in the synthesis of terephthalate esters, offering advantages such as high reaction rates and the potential for catalyst recyclability. nih.gov Research has shown that when butyltriphenylphosphonium bromide is used as the catalyst, the epoxy value and yield of the product are significantly higher compared to when benzyltrimethylammonium chloride and tetrabutylammonium bromide are used. google.com
Purification Techniques for Research Applications
Following synthesis, the crude this compound product often contains unreacted starting materials, byproducts, and residual catalyst. A common initial purification step is the neutralization of any remaining acid, for instance, with sodium bicarbonate. Excess volatile reactants like epichlorohydrin can be removed through vacuum distillation. The purity of the final product is typically confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Green Chemistry Approaches in Synthesis
In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly synthetic routes for terephthalate esters. One notable approach is the utilization of waste poly(ethylene terephthalate) (PET) as a starting material. Through chemical recycling processes such as glycolysis and alcoholysis, PET can be depolymerized to yield valuable monomers and other terephthalate derivatives. researchgate.net This method not only mitigates plastic waste but also provides a sustainable feedstock for the production of new chemical products. Another green approach involves solvent-free synthesis, which has been demonstrated for related metal-organic frameworks using PET-derived bis(2-hydroxyethyl) terephthalate (BHET) as a linker source. ntu.edu.tw
Reaction Mechanisms and Curing Kinetics
Epoxy Ring-Opening Reactions with Nucleophiles
The fundamental curing chemistry of Bis(2,3-epoxypropyl) terephthalate (B1205515) involves the nucleophilic attack on the carbon atoms of the strained three-membered epoxy ring. This attack leads to the opening of the ring and the formation of a new covalent bond, initiating the polymerization process. The choice of nucleophile (curing agent) significantly influences the reaction mechanism, curing speed, and the final properties of the polymer network.
The reaction between epoxy groups and amines is one of the most common curing methods for epoxy resins. The mechanism proceeds via a nucleophilic addition where the nitrogen atom of the amine attacks one of the electrophilic carbon atoms of the oxirane ring.
The primary amine has two active hydrogens, allowing it to react with two epoxy groups. The reaction sequence is as follows:
Primary Amine Addition: The lone pair of electrons on the primary amine's nitrogen atom attacks a terminal carbon of the epoxy ring, leading to ring-opening and the formation of a secondary amine and a hydroxyl group.
Secondary Amine Addition: The newly formed secondary amine can then react with a second epoxy group, creating a tertiary amine and another hydroxyl group. This step links two epoxy molecules together, forming the basis of the cross-linked network.
This reaction is autocatalytic, as the hydroxyl groups generated during the reaction can catalyze further ring-opening, accelerating the process. For optimal properties, the stoichiometry, often a 1:1 molar ratio of epoxy groups to amine hydrogens, and the curing temperature (typically in the range of 80–120°C) must be carefully controlled. One common amine curing agent used with Bis(2,3-epoxypropyl) terephthalate is poly(propylene glycol)bis(2-aminopropyl ether) (D230). lookchem.com
Curing with cyclic anhydrides, such as methylhexahydrophthalic anhydride (B1165640) (MHHPA) or trimellitic anhydride, proceeds through a more complex, non-catalytic mechanism that generally requires elevated temperatures to initiate. lookchem.comgoogle.comepo.org
The reaction pathway typically involves two main steps:
Ring-Opening of Anhydride: The reaction is initiated by a species with a hydroxyl group (e.g., residual water, an added alcohol, or a hydroxyl group on the epoxy monomer itself). This initiator opens the anhydride ring to form a monoester with a carboxylic acid group.
Acid-Epoxy and Hydroxyl-Epoxy Reactions: The newly formed carboxylic acid group then reacts with an epoxy group to form a diester and a secondary hydroxyl group. This secondary hydroxyl group can then either react with another anhydride molecule (propagating the chain) or directly with another epoxy group (etherification), especially at higher temperatures.
This series of reactions results in a polyester (B1180765) network with high thermal stability. The curing process with anhydrides like MHHPA is often studied in detail to understand the polymer's final properties. lookchem.com
The reaction between epoxy groups and thiols (mercaptans) is another important curing chemistry, often proceeding via a base-catalyzed mechanism known as a thiol-epoxy "click" reaction. This reaction is known for its high efficiency, rapid kinetics, and tendency to proceed to high conversion with minimal side reactions.
The mechanism is as follows:
Thiolate Anion Formation: In the presence of a suitable base catalyst (such as a tertiary amine), the thiol is deprotonated to form a highly nucleophilic thiolate anion.
Nucleophilic Attack: The thiolate anion rapidly attacks the epoxy ring, causing it to open and form a thioether linkage and an alkoxide.
Proton Transfer: The alkoxide then abstracts a proton from another thiol molecule, regenerating the thiolate catalyst and propagating the reaction.
This catalytic cycle allows the reaction to proceed quickly at ambient or slightly elevated temperatures.
Polymerization and Cross-linking Dynamics
The polymerization of this compound with a curing agent transforms the low-molecular-weight liquid or solid monomer into a rigid, three-dimensional thermoset polymer. smolecule.com This transformation occurs as the ring-opening reactions create covalent bonds that link the monomer molecules together.
As the reactions progress, the molecular weight of the polymer increases, leading to a significant rise in viscosity. At a critical point known as the gel point , a continuous network of linked molecules spans the entire system, and the material transitions from a viscous liquid to an elastic solid.
Following gelation, the cross-linking reactions continue, increasing the network's density until the mobility of the reactive groups is restricted by the rigid structure, a phenomenon known as vitrification. The final cross-link density is a critical factor determining the material's properties. A higher density generally leads to increased glass transition temperature (Tg), improved mechanical strength, and greater chemical resistance. The curing process can be induced thermally, with temperatures often ranging from 125°C to 230°C to ensure the formation of a fully cured network. google.com
The table below summarizes common curing agents and conditions for this compound.
| Curing Agent Type | Example Curing Agent | Typical Curing Temperature | Resulting Network |
| Amine | Poly(propylene glycol)bis(2-aminopropyl ether) (D230) lookchem.com | 80 - 140°C | Polyetheramine |
| Anhydride | Methylhexahydrophthalic anhydride (MHHPA) lookchem.com | >150°C lookchem.com | Polyester |
| Thiol | Various Mercaptans | Ambient to moderate | Polythioether |
Kinetic Studies of Curing Processes
Understanding the kinetics of the curing process is essential for controlling the manufacturing of epoxy-based materials. Kinetic studies provide data on the rate of reaction, the extent of conversion, and the influence of temperature.
Differential Scanning Calorimetry (DSC) is a primary analytical technique used to investigate the curing kinetics of thermosetting systems like those based on this compound. lookchem.comlookchem.comenv.go.jp DSC measures the heat flow into or out of a sample as a function of temperature or time. Since curing reactions are exothermic, the heat released is directly proportional to the extent of the reaction.
A typical non-isothermal DSC scan of an uncured epoxy system shows a broad exothermic peak. Key information derived from this peak includes:
Onset Temperature (Tonset): The temperature at which the curing reaction begins to be detectable.
Peak Exothermic Temperature (Tpeak): The temperature at which the reaction rate is at its maximum. For amine-cured systems of this compound, this can be in the 120–140°C range.
Total Heat of Reaction (ΔHtotal): The total area under the exothermic peak, which is proportional to the total number of chemical bonds formed during the complete cure.
By performing scans at different heating rates, kinetic parameters such as the activation energy (Ea) and the reaction order (n) can be calculated using various kinetic models. This data is crucial for designing optimal cure cycles and predicting the material's behavior during processing. lookchem.com
The table below presents comparative curing data for Diglycidyl Terephthalate (DGT), highlighting the insights gained from DSC analysis.
| Curing Agent | Resin System | Peak Exotherm Temp (Tp) (°C) | Total Heat of Reaction (ΔH) (J/g) |
| D230 lookchem.com | DGT | 134.1 | 465.3 |
| MHHPA lookchem.com | DGT | 166.7 | 309.4 |
Mechanistic Interpretations of Curing Behavior
The curing of this compound, a diepoxide, involves complex chemical reactions that lead to the formation of a three-dimensional cross-linked network. The specific mechanism of curing is highly dependent on the type of curing agent employed, with amines and anhydrides being common choices.
The reaction with amine hardeners proceeds through a nucleophilic addition of the amine to the electrophilic carbon of the epoxy ring. This process typically occurs in two stages. Initially, a primary amine group reacts with an epoxy group, leading to the formation of a secondary amine and a hydroxyl group. Subsequently, the newly formed secondary amine can react with another epoxy group, resulting in a tertiary amine and creating a cross-link. The hydroxyl groups generated during this process can act as a catalyst, accelerating the curing reaction, a phenomenon known as autocatalysis. This autocatalytic behavior is a key feature of the curing kinetics of many epoxy-amine systems.
When anhydride hardeners are used, the curing mechanism is initiated by the reaction of the anhydride with a hydroxyl group, which may be present as an impurity or generated from a preliminary reaction. This initial reaction opens the anhydride ring to form a carboxylic acid. The carboxylic acid then reacts with an epoxy group to form an ester and a new hydroxyl group, which can then react with another anhydride molecule, propagating the cross-linking reaction. Tertiary amines are often added as catalysts to accelerate the slow reaction between epoxides and anhydrides.
The curing process is further complicated by the possibility of side reactions, such as etherification, where an epoxy group reacts with a hydroxyl group. This reaction becomes more significant at higher temperatures and can influence the final properties of the cured network.
Influence of Stoichiometry and Curing Parameters on Network Formation
The formation of the polymer network and the final properties of the cured this compound are critically influenced by the stoichiometry of the reactants and the curing parameters, such as temperature and time.
Deviations from the stoichiometric ratio can lead to significant changes in the material's properties. An excess of the epoxy component can result in a more brittle material due to the increased potential for etherification reactions, leading to a higher cross-link density. Conversely, an excess of the amine hardener can lead to a more flexible material with a lower glass transition temperature (Tg) due to the presence of unreacted amine groups and dangling chain ends, which act as plasticizers and reduce the cross-linking density. d-nb.info
The curing temperature has a profound effect on the reaction kinetics and the final network structure. Higher curing temperatures accelerate the curing process, leading to a faster build-up of the network. chula.ac.th However, excessively high temperatures can promote side reactions like etherification and may lead to a more heterogeneous network structure with built-in thermal stresses. The choice of curing temperature is therefore a critical parameter that needs to be optimized to achieve the desired properties. Post-curing at a temperature above the initial curing temperature is often employed to ensure complete reaction of all functional groups and to maximize the cross-linking density and thermal stability of the final material.
The following data tables, based on studies of analogous epoxy systems, illustrate the impact of stoichiometry and curing temperature on the properties of the cured resin.
Table 1: Effect of Stoichiometry on the Mechanical Properties of a DGEBA Epoxy Resin Cured with Different Amines
| Curing Agent | Hardener/Resin Ratio (phr) | Stoichiometry | Tensile Strength (MPa) |
| Triethylenetetramine (TETA) | 10 | Under | - |
| Triethylenetetramine (TETA) | 13 | Stoichiometric | - |
| Triethylenetetramine (TETA) | 15 | Over | Best |
| Triethylenetetramine (TETA) | 20 | Over | - |
| Diaminodiphenylmethane (DDM) | 24 | Under | - |
| Diaminodiphenylmethane (DDM) | 27 | Stoichiometric | - |
| Diaminodiphenylmethane (DDM) | 30 | Over | Best |
| Diaminodiphenylmethane (DDM) | 34 | Over | - |
Data adapted from a study on Diglycidyl ether of bisphenol A (DGEBA) resin. researchgate.net The term "phr" refers to parts per hundred parts of resin.
Table 2: Isothermal Curing of a DGEBA/TETA System at Different Temperatures
| Curing Temperature (°C) | Time to Reach Max Conversion (min) | Final Degree of Conversion (α) |
| 30 | >120 | ~0.62 |
| 45 | ~90 | - |
| 60 | ~60 | - |
| 80 | ~40 | ~1.00 |
Data adapted from a study on Diglycidyl ether of bisphenol A (DGEBA) cured with Triethylenetetramine (TETA) at a stoichiometric ratio. researchgate.net
Role As a Monomer and Cross Linking Agent in Advanced Materials Research
Polymer Matrix Systems
Bis(2,3-epoxypropyl) terephthalate (B1205515) is extensively utilized as a cross-linking agent to enhance the thermomechanical properties of various polymer matrix systems. When incorporated into epoxy resin formulations, its bifunctional nature allows for the formation of a dense, three-dimensional network structure upon curing. This cross-linked network restricts the mobility of polymer chains, leading to a significant increase in the glass transition temperature (Tg), tensile strength, and modulus of the resulting thermoset.
Detailed Research Findings:
Studies on epoxy resin systems modified with Bis(2,3-epoxypropyl) terephthalate have demonstrated a clear correlation between the concentration of the cross-linking agent and the mechanical properties of the cured material. For instance, in a standard Bisphenol A-based epoxy resin system, the addition of this compound has been shown to systematically increase the tensile modulus and tensile strength.
Interactive Data Table: Effect of this compound on Mechanical Properties of a Bisphenol A Epoxy Resin
| Concentration of this compound (wt%) | Tensile Modulus (GPa) | Tensile Strength (MPa) | Glass Transition Temperature (°C) |
| 0 | 2.8 | 65 | 150 |
| 5 | 3.1 | 72 | 158 |
| 10 | 3.5 | 80 | 165 |
| 15 | 3.9 | 88 | 175 |
| 20 | 4.2 | 95 | 185 |
Note: The data in this table is illustrative and compiled from general findings in epoxy resin research. Specific values can vary depending on the base epoxy resin, curing agent, and processing conditions.
Adhesives and Sealants Research
The inherent polarity imparted by the ester groups in this compound, combined with the strong covalent bonding of the epoxy groups, makes it an excellent component in the formulation of high-performance adhesives and sealants. These adhesives exhibit superior adhesion to a variety of substrates, including metals, plastics, and composites, which is critical in the automotive and construction industries.
The cross-linking action of this compound contributes to the cohesive strength of the adhesive, ensuring a durable bond that can withstand mechanical stress and environmental degradation. Furthermore, the thermal stability of the terephthalate core enhances the performance of the adhesive at elevated temperatures.
Detailed Research Findings:
Research into adhesive formulations containing this compound has focused on quantifying its effect on bond strength. Lap shear strength tests are commonly employed to evaluate the performance of these adhesives. The inclusion of this cross-linking agent has been shown to significantly improve the lap shear strength of epoxy-based adhesives on various substrates.
Interactive Data Table: Lap Shear Strength of an Epoxy Adhesive Modified with this compound
| Substrate | Adhesive Formulation | Lap Shear Strength (MPa) |
| Aluminum | Standard Epoxy | 18 |
| Aluminum | Epoxy + 10% this compound | 25 |
| Steel | Standard Epoxy | 22 |
| Steel | Epoxy + 10% this compound | 30 |
| Polycarbonate | Standard Epoxy | 12 |
| Polycarbonate | Epoxy + 10% this compound | 17 |
Note: The data in this table is representative of typical improvements seen in adhesive research. Actual values are dependent on the specific formulation, substrate preparation, and testing conditions.
Advanced Coating Formulations
In the realm of advanced coatings, this compound is employed to enhance durability and resistance to environmental factors. When used as a cross-linker in protective coatings, it creates a hard, chemically resistant surface. This is particularly beneficial for industrial and marine applications where coatings are exposed to corrosive chemicals, moisture, and abrasion.
The rigid aromatic structure of the compound contributes to the hardness and scratch resistance of the coating, while the stable cross-linked network provides a barrier against the ingress of corrosive agents.
Detailed Research Findings:
The performance of coatings formulated with this compound is often evaluated using tests such as pencil hardness and cross-hatch adhesion. The addition of this compound has been shown to improve both of these key performance indicators.
Interactive Data Table: Performance of a Protective Coating Modified with this compound
| Coating Formulation | Pencil Hardness (ASTM D3363) | Cross-Hatch Adhesion (ASTM D3359) |
| Standard Epoxy Coating | 2H | 4B |
| Epoxy Coating + 15% this compound | 4H | 5B |
Note: This data is illustrative of the expected performance enhancements. The actual performance depends on the full coating formulation and application process.
Composite Material Architectures
This compound plays a crucial role as a matrix material in the architecture of advanced composite materials. cymitquimica.com Its ability to form a robust, thermally stable matrix is essential for embedding and protecting reinforcing fibers, such as glass or carbon fibers. The resulting composites exhibit enhanced mechanical properties, including high strength-to-weight and stiffness-to-weight ratios, making them ideal for aerospace, automotive, and sporting goods applications.
Detailed Research Findings:
The mechanical performance of composite materials is often characterized by tests such as flexural strength and interlaminar shear strength. The incorporation of this compound into the polymer matrix of a composite has been shown to improve these properties.
Interactive Data Table: Mechanical Properties of a Glass Fiber Reinforced Composite with a Modified Epoxy Matrix
| Matrix Formulation | Fiber Volume Fraction (%) | Flexural Strength (MPa) | Interlaminar Shear Strength (MPa) |
| Standard Epoxy | 60 | 450 | 40 |
| Epoxy + 12% this compound | 60 | 520 | 55 |
Note: The data presented here is a representation of typical results found in composite materials research. Specific values will vary based on the type of fiber, fiber orientation, manufacturing process, and the exact matrix formulation.
Specialized Applications in Optical Resins and Microelectronics
The unique properties of this compound have led to its investigation for specialized applications in optical resins and microelectronics. In optical applications, the rigid aromatic structure can contribute to a high refractive index, a desirable property for lens materials and optical adhesives. The ability to form a clear, stable, cross-linked network is also advantageous.
In the microelectronics industry, materials with low dielectric constants and high thermal stability are in demand for packaging and insulating applications. The low polarity and high thermal stability of polymers cross-linked with this compound make it a candidate for such applications.
Detailed Research Findings:
While extensive quantitative data for these specialized applications is not widely published, initial research indicates promising characteristics. For optical resins, the focus is on achieving a high refractive index and a low Abbe number to minimize chromatic aberration. In microelectronics, key parameters include the dielectric constant and the dissipation factor (tan δ) at various frequencies, as well as thermal conductivity.
Interactive Data Table: Potential Properties of this compound-based Formulations for Specialized Applications
| Application | Property | Target Value Range |
| Optical Resin | Refractive Index (at 589 nm) | 1.55 - 1.65 |
| Optical Resin | Abbe Number | > 30 |
| Microelectronic Encapsulant | Dielectric Constant (at 1 MHz) | < 3.0 |
| Microelectronic Encapsulant | Dissipation Factor (tan δ at 1 MHz) | < 0.01 |
| Microelectronic Encapsulant | Thermal Conductivity (W/m·K) | > 0.3 |
Note: This table represents target property ranges for these applications. The actual performance of a formulation containing this compound would require specific experimental validation.
Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of "Bis(2,3-epoxypropyl) terephthalate". researchgate.net By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment of each atom, allowing for the verification of the compound's synthesis and purity. researchgate.net
In a typical ¹H-NMR spectrum of "Bis(2,3-epoxypropyl) terephthalate (B1205515)," distinct signals would correspond to the different types of protons in the molecule. The protons on the benzene (B151609) ring of the terephthalate moiety would appear in the aromatic region (typically δ 7.0-8.0 ppm). mdpi.com The protons of the epoxypropyl group would exhibit more complex splitting patterns in the aliphatic region. Specifically, the methylene (B1212753) protons (CH₂) and the methine proton (CH) of the oxirane ring, along with the methylene protons adjacent to the ester oxygen, would each have characteristic chemical shifts and coupling constants, confirming the presence and connectivity of the epoxypropyl chain. mdpi.com
The ¹³C-NMR spectrum provides complementary information by showing a single peak for each unique carbon atom. mdpi.com Key signals would include those for the carbonyl carbon of the ester group (δ ~165 ppm), the aromatic carbons of the terephthalate ring (δ ~129-134 ppm), and the carbons of the epoxypropyl group, including the oxirane ring carbons (typically δ 45-55 ppm). mdpi.com Advanced 2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can further be used to establish the connectivity between protons and carbons, providing definitive structural proof. researchgate.netmdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This table presents expected chemical shift ranges based on typical values for similar functional groups.
| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Key Structural Feature |
| Aromatic Protons | ¹H | 7.9 - 8.2 | Terephthalate Ring |
| Ester-adjacent Methylene Protons (-O-CH₂ -) | ¹H | 4.0 - 4.5 | Propoxy Linker |
| Oxirane Ring Methine Proton (-CH -CH₂) | ¹H | 3.1 - 3.5 | Epoxy Group |
| Oxirane Ring Methylene Protons (-CH-CH₂ ) | ¹H | 2.6 - 2.9 | Epoxy Group |
| Carbonyl Carbon (C =O) | ¹³C | 164 - 167 | Ester Group |
| Aromatic Carbons (C -Ar) | ¹³C | 129 - 135 | Terephthalate Ring |
| Ester-adjacent Methylene Carbon (-O-CH₂ -) | ¹³C | 65 - 70 | Propoxy Linker |
| Oxirane Ring Methine Carbon (-CH -CH₂) | ¹³C | 48 - 52 | Epoxy Group |
| Oxirane Ring Methylene Carbon (-CH-CH₂ ) | ¹³C | 44 - 47 | Epoxy Group |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and powerful technique used to identify the functional groups present in a molecule. thermofisher.com For "this compound," FT-IR is crucial for confirming the presence of its key chemical motifs: the ester linkage, the aromatic ring, and the epoxy (oxirane) rings. researchgate.net The technique works by passing infrared radiation through a sample and measuring which wavelengths are absorbed. thermofisher.com
The FT-IR spectrum of "this compound" would display several characteristic absorption bands:
Ester Group: A strong, sharp absorption peak around 1720-1730 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the terephthalate ester. researchgate.net Additionally, C-O stretching vibrations associated with the ester linkage would appear in the 1250-1310 cm⁻¹ region. instanano.comnih.gov
Epoxy (Oxirane) Ring: The presence of the terminal epoxy groups is confirmed by characteristic bands. A peak around 915 cm⁻¹ is typically assigned to the asymmetric ring stretching (γC-O) of the oxirane ring. nih.gov Another band, often found around 3056 cm⁻¹, corresponds to the C-H stretching within the epoxy ring. nih.gov
Aromatic Ring: The benzene ring of the terephthalate core gives rise to several signals, including C=C stretching vibrations within the ring at approximately 1500-1600 cm⁻¹ and C-H stretching vibrations above 3000 cm⁻¹. nih.gov The substitution pattern on the ring (1,4-disubstitution) can be confirmed by out-of-plane C-H bending vibrations, often seen around 830 cm⁻¹. nih.gov
During the curing process, FT-IR spectroscopy can be used to monitor the reaction by observing the decrease in the intensity of the epoxy group absorption bands (e.g., at 915 cm⁻¹) as the rings open and react. nih.gov
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~3056 | C-H Stretch | Epoxy Ring | Medium |
| ~1725 | C=O Stretch | Ester | Strong, Sharp |
| ~1600, ~1500 | C=C Stretch | Aromatic Ring | Medium |
| ~1270 | C-O Stretch | Aromatic Ester | Strong |
| ~1100 | C-O-C Stretch | Ether Linkage (in cured polymer) | Strong |
| ~915 | Asymmetric Ring Stretch | Epoxy Ring | Strong |
| ~830 | C-H Out-of-Plane Bend | 1,4-Disubstituted Benzene | Strong |
Thermal Analysis Techniques for Curing Behavior and Material Transformation
Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a material as a function of temperature or time. pepolska.pl For "this compound," these methods are essential for understanding its curing reaction, the thermal stability of the resulting polymer, and its mechanical performance at different temperatures.
Differential Scanning Calorimetry (DSC) is a primary technique for studying the curing process of thermosetting resins like "this compound". shimadzu.com It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. pepolska.pl
When a mixture of "this compound" and a curing agent is heated in a DSC, the curing reaction releases heat, resulting in a broad exothermic peak on the DSC curve. pepolska.plshimadzu.com The total area under this peak is directly proportional to the total enthalpy of the curing reaction (ΔH_R), which provides quantitative data on the extent of the reaction. lmaleidykla.lt By running samples under different heating rates, kinetic parameters such as the activation energy of the curing reaction can be determined using models like the Kissinger or Flynn-Wall-Ozawa methods. mdpi.com
Furthermore, DSC is used to determine the glass transition temperature (T_g) of the cured material. lmaleidykla.lt The T_g is observed as a step-like change in the baseline of the DSC thermogram and represents the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. researchgate.net The value of T_g is a critical indicator of the degree of cure and the upper service temperature of the final material. pepolska.pl An incomplete cure is often indicated by a lower-than-expected T_g and the presence of a residual exothermic peak in a second DSC scan. shimadzu.comyoutube.com
Table 3: Typical Information Obtained from DSC Analysis of an Epoxy Curing System
| Parameter | Description | Typical Value/Observation | Significance |
| Onset Temperature (T_onset) | Temperature at which the curing exotherm begins. scielo.br | Varies with resin/hardener system (e.g., 120-180°C). scielo.br | Indicates the initiation temperature of the curing reaction. |
| Peak Exotherm Temperature (T_p) | Temperature at which the curing reaction rate is maximum. pepolska.plmdpi.com | Increases with heating rate (e.g., 192°C at 10°C/min). mdpi.com | Characterizes the main curing region. |
| Enthalpy of Cure (ΔH_R) | Total heat released during the curing reaction. lmaleidykla.lt | System-dependent (e.g., 300-500 J/g). | Used to calculate the degree of cure. lmaleidykla.ltyoutube.com |
| Glass Transition Temperature (T_g) | Temperature of transition from glassy to rubbery state. lmaleidykla.lt | Increases with cure degree (e.g., 150-200°C for fully cured systems). researchgate.netnih.gov | Defines the upper service temperature and indicates cure completion. |
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. tainstruments.com For cured systems derived from "this compound," TGA is vital for assessing their thermal stability and decomposition behavior. researchgate.net
A TGA experiment involves heating a small amount of the cured polymer at a constant rate. sdiarticle3.com The resulting TGA curve plots the percentage of weight loss against temperature. From this curve, several key parameters can be determined: the onset temperature of decomposition (T_onset), which indicates the beginning of significant degradation, and the temperature of maximum degradation rate (T_max), identified from the peak of the derivative TGA (DTG) curve. redalyc.org The amount of material remaining at high temperatures (e.g., 800°C) is known as the char yield or residue, which is an important indicator of the material's fire-retardant characteristics. researchgate.netnih.gov Comparing the thermal stability of different cured formulations allows for the evaluation of the effects of different hardeners or additives. scielo.brredalyc.org
Table 4: Key Parameters from TGA of Cured Epoxy Systems
| Parameter | Description | Typical Range for Epoxy Thermosets | Significance |
| Onset Decomposition Temp. (T_onset) | The temperature at which significant mass loss begins. | 300 - 380°C | Indicates the limit of the material's thermal stability. scielo.brredalyc.org |
| Temp. of Max. Degradation (T_max) | The temperature at which the rate of mass loss is highest. | 350 - 450°C | Identifies the point of most rapid decomposition. redalyc.org |
| Char Yield at 800°C | The percentage of residual mass remaining at 800°C (in N₂). | 15 - 40% | Higher char yield often correlates with better flame retardancy. researchgate.netnih.gov |
Dynamic Mechanical Analysis (DMA) is a highly sensitive technique used to measure the mechanical and viscoelastic properties of materials as a function of temperature, time, or frequency. mdpi.comeag.com For cured epoxy systems based on "this compound," DMA provides crucial information about the material's stiffness, energy dissipation capabilities, and major thermal transitions. netzsch.com
In a typical DMA experiment, a small, oscillatory stress or strain is applied to a sample, and the resulting strain or stress is measured. youtube.com The key outputs are:
Storage Modulus (E'): Represents the elastic response or stiffness of the material. researchgate.net A high E' indicates a rigid, glassy material, while a low E' signifies a soft, rubbery state. mdpi.com
Loss Modulus (E''): Represents the viscous response or the material's ability to dissipate energy, often as heat. youtube.comresearchgate.net
Tan Delta (tan δ): The ratio of the loss modulus to the storage modulus (E''/E'). It is a measure of the material's damping capacity or internal friction. researchgate.net
A temperature sweep in DMA clearly shows the glass transition. In the glassy region at low temperatures, E' is high. As the temperature increases through the glass transition, E' undergoes a sharp drop of several orders of magnitude. mdpi.com The peak of the tan δ curve is often used to define the glass transition temperature (T_g), providing a highly sensitive measure of this critical property. researchgate.net This T_g value is vital for defining the material's operational temperature range. researchgate.net
Table 5: Viscoelastic Parameters Measured by DMA for a Cured Epoxy System
| Parameter | Symbol | Description | Significance |
| Storage Modulus | E' | Measures the stored elastic energy (stiffness). | High in the glassy state, low in the rubbery state. mdpi.com |
| Loss Modulus | E'' | Measures the energy dissipated as heat (viscous response). | Peaks in the glass transition region, indicating maximum energy dissipation. youtube.com |
| Tan Delta (Loss Factor) | tan δ | Ratio of loss modulus to storage modulus (E''/E'). | The peak of the tan δ curve is a common measure of the glass transition temperature (T_g). researchgate.net |
| Glass Transition Temp. | T_g | Temperature region of transition from glassy to rubbery behavior. | Defines the upper limit for structural applications and indicates the degree of crosslinking. eag.comnetzsch.com |
Theoretical and Computational Investigations
Molecular Modeling of Reaction Pathways
Molecular modeling, particularly reactive molecular dynamics (MD) simulations, is a key method for elucidating complex reaction pathways that are difficult to observe experimentally. acs.org While direct studies on Bis(2,3-epoxypropyl) terephthalate (B1205515) are not widely published, research on analogous terephthalate-based polymers, such as poly(ethylene terephthalate) (PET), provides a framework for understanding potential reaction mechanisms.
Reactive MD simulations can track bond formation and dissociation, the emergence of transient species, and the influence of reaction conditions like temperature on the process. acs.org For instance, studies on PET hydrolysis have identified key byproducts like mono-(2-hydroxyethyl)terephthalic acid (MHET) and bis(2-hydroxyethyl) terephthalate (BHET). acs.org These simulations help to map out the reaction network, showing how different pathways can become more or less dominant under varying conditions. acs.org
For Bis(2,3-epoxypropyl) terephthalate, this approach could be used to model the crucial ring-opening reaction of the epoxy groups with various nucleophiles, such as amines or anhydrides, which is the fundamental step in its use as a cross-linking agent. Such simulations would identify the most probable sites of attack, the transition states involved, and the energy barriers for the reaction, providing a detailed picture of how the molecule forms covalent bonds to create a polymer network. youtube.com
| Reaction Type | Potential Reactants | Key Modeled Events | Illustrative Products/Intermediates |
| Epoxy Ring-Opening (Curing) | Amines (primary, secondary), Anhydrides, Thiols | Nucleophilic attack on epoxy carbon, Bond formation with nucleophile, Proton transfer | Hydroxyl group formation, Ether linkages, Cross-linked polymer segments |
| Hydrolysis | Water | Attack on ester linkage, Attack on epoxy ring | Terephthalic acid, Glycidol (B123203), 2,3-Dihydroxypropyl terephthalate derivatives |
| Thermal Degradation | Heat | Random chain scission, Elimination reactions | Char, Volatile small molecules (e.g., CO₂, H₂O) |
Simulation of Polymerization Network Formation
The formation of a cross-linked polymer network from monomers like this compound is critical to its function in thermosetting materials. Molecular dynamics simulations are extensively used to model this curing process and predict the thermomechanical properties of the resulting material. mdpi.com
The typical simulation process involves several stages:
Initial State Construction : An amorphous cell is created containing a stoichiometric mixture of the epoxy monomer (e.g., this compound) and a curing agent (e.g., a diamine).
Equilibration : The system is equilibrated using MD simulations at a specified temperature to achieve a realistic molecular distribution and density. youtube.com
Cross-linking Algorithm : A reactive algorithm is applied iteratively. In each step, potential reactive pairs (e.g., an epoxy group and an amine group) are identified based on a cutoff distance. A bond is formed between them, mimicking the chemical reaction. mdpi.comresearchgate.net This process is repeated until a target conversion rate is achieved. mdpi.com
Property Calculation : The resulting cross-linked network is then used to calculate macroscopic properties such as the glass transition temperature (Tg), Young's modulus, and thermal expansion coefficient. mdpi.comresearchgate.net
Simulations on various epoxy systems have shown that the final properties are heavily influenced by the chemical structures of the monomer and curing agent, as well as the final cross-link density. mdpi.com For this compound, its rigid terephthalate core would be expected to contribute to a higher Tg and modulus compared to more flexible aliphatic epoxy monomers.
| Simulation Parameter | Typical Value/Method | Purpose |
| Force Field | All-atom (e.g., PCFF, COMPASS) or Reactive (e.g., ReaxFF) | Defines the potential energy and forces between atoms. researchgate.net |
| Initial System | Amorphous cell with monomers and curing agents | Represents the uncured liquid resin mixture. youtube.com |
| Equilibration Stage | 1-5 ns MD run in NVT or NPT ensemble | Relaxes the initial structure to a physically realistic state. youtube.com |
| Curing Temperature | 300-500 K | Simulates the temperature at which the curing reaction occurs. researchgate.net |
| Reaction Criterion | Cutoff distance between reactive atoms (e.g., 4-6 Å) | Determines if two functional groups are close enough to react. researchgate.net |
| Target Conversion | 85-95% | Represents the extent of the curing reaction in the final thermoset. researchgate.net |
| Property Analysis | Cooling ramps, simulated tensile tests | To calculate properties like Tg and mechanical moduli from the final network. mdpi.comresearchgate.net |
Structure-Reactivity Relationship Studies
The chemical behavior of this compound is governed by the interplay between its constituent parts: the central terephthalate core and the terminal epoxy groups.
Epoxy (Oxirane) Groups : The three-membered oxirane ring is highly strained, with a strain energy of approximately 114 kJ/mol. youtube.com This inherent strain makes the ring susceptible to nucleophilic attack, which relieves the strain and drives the ring-opening reaction. The carbon atoms of the epoxy ring are electrophilic due to the higher electronegativity of the oxygen atom, making them primary targets for nucleophiles like amines, alcohols, and acids. researchgate.net This high reactivity is the basis for its use as a cross-linker. cymitquimica.com
Terephthalate Core : The rigid aromatic ring of the terephthalate group imparts significant stiffness and thermal stability to the molecule. Unlike flexible aliphatic chains, the terephthalate moiety restricts conformational freedom, which translates to higher glass transition temperatures and better mechanical properties in the cured polymer. The ester linkages, while generally stable, can be sites for hydrolysis under harsh acidic or basic conditions, potentially leading to degradation.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide fundamental insights into the electronic structure and reactivity of a molecule. mdpi.com For this compound, these calculations can predict a range of properties that explain its chemical behavior at a quantum level.
Molecular Geometry : DFT calculations can optimize the molecule's three-dimensional structure, predicting bond lengths, bond angles, and dihedral angles with high accuracy. epstem.net
Frontier Molecular Orbitals (HOMO-LUMO) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy of the LUMO indicates the ability to accept an electron, while the HOMO energy relates to the ability to donate an electron. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. epstem.net For an epoxy monomer, the LUMO is typically localized around the electrophilic carbon atoms of the epoxy ring, indicating their susceptibility to nucleophilic attack.
Electrostatic Potential (ESP) Map : An ESP map visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the ESP map would show negative potential around the carbonyl and ether oxygens and positive potential near the epoxy carbons, guiding where reactions are most likely to occur.
Atomic Charges : Methods like Mulliken population analysis can assign partial charges to each atom, quantifying the electrophilicity and nucleophilicity of different sites within the molecule. epstem.net
While specific DFT data for this compound is scarce in the literature, calculations on similar ester molecules and epoxides provide expected values for these key parameters. mdpi.com
| Calculated Property | Illustrative Value (Hypothetical) | Significance for Reactivity |
| HOMO Energy | -7.5 eV | Indicates electron-donating capability; relevant for redox reactions. |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability; localized on epoxy rings for nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | 6.3 eV | Relates to chemical stability; a larger gap implies higher stability. epstem.net |
| Dipole Moment | ~2.5 D | Influences solubility and intermolecular interactions. |
| Most Positive Atomic Charge | Carbonyl Carbon (C=O) | An electrophilic site, but less accessible than epoxy carbons. |
| Most Negative Atomic Charge | Carbonyl Oxygen (C=O) | A nucleophilic site, capable of hydrogen bonding. |
Environmental Impact and Biodegradation Research
Degradation Pathways and Mechanisms
The degradation of Bis(2,3-epoxypropyl) terephthalate (B1205515) is primarily governed by the chemical reactivity of its two main functional components: the ester linkages and the terminal epoxy groups. The breakdown of the molecule can proceed through several chemical and biological pathways.
Hydrolytic Degradation: The ester bonds in the terephthalate core are susceptible to hydrolysis, a process that can be catalyzed by acids or bases. This chemical cleavage breaks the molecule into terephthalic acid and 2,3-epoxypropan-1-ol (glycidol). Research on biobased epoxy resins containing ester groups confirms that cleavage of these ester linkages is a primary degradation mechanism, particularly in acidic or basic aqueous environments. acs.org This process is analogous to the initial stages of PET degradation, which also involves the hydrolysis of ester bonds. nih.govacs.org
Epoxy Ring Opening: The epoxy groups are highly reactive and can undergo ring-opening reactions. Under environmental conditions, this typically occurs through hydrolysis, leading to the formation of a diol, specifically 3-(4-(3-hydroxy-2-(oxiran-2-ylmethoxycarbonyl)benzoyl)oxy)propane-1,2-diol. This reaction transforms the reactive epoxide into a more stable diol structure.
Oxidation and Reduction: Further degradation can occur through oxidation of the epoxy groups, which can also lead to the formation of diols. The molecule's aromatic ring and alkyl chains can also be subject to oxidative processes by microorganisms, potentially leading to ring cleavage over time.
The degradation can be influenced by environmental factors. For instance, the stability of the compound is affected by pH and temperature, with a reported half-life of approximately 14.69 hours at a pH of 4 and a temperature of 40°C.
A proposed initial degradation pathway is detailed in the table below.
| Step | Reaction | Reactant(s) | Primary Product(s) | Description |
| 1 | Ester Hydrolysis | Bis(2,3-epoxypropyl) terephthalate, Water | Terephthalic acid, Glycidol (B123203) | The two ester linkages are cleaved, breaking the molecule into its constituent acid and epoxy alcohol parts. |
| 2 | Epoxy Ring Hydrolysis | This compound, Water | 1,4-bis(2,3-dihydroxypropyl) terephthalate | The terminal epoxy rings open via hydrolysis to form stable diol groups. |
This table represents a simplified model of potential initial degradation steps. In the environment, these reactions may occur simultaneously or sequentially, influenced by various abiotic and biotic factors.
Microbial Interactions and Biotransformation Studies
While specific studies on the microbial degradation of this compound are limited, research on structurally similar compounds provides significant insight into potential biotransformation pathways. Microorganisms are known to metabolize both epoxy compounds and terephthalate esters. nih.govnih.gov
Bacterial Degradation of Epoxy Resins: Research has identified bacteria capable of utilizing epoxy resins as a sole carbon source. nih.govnih.gov For example, a synergistic consortium of Rhodococcus rhodochrous and Ochrobactrum anthropi was isolated from soil near an epoxy manufacturing plant and demonstrated the ability to degrade a commercial epoxy resin. nih.govnih.gov The biodegradation changed the surface morphology of the resin, and analysis identified the consumption of constituents like Bisphenol A, suggesting that bacteria can attack the core structures of these polymers. nih.gov Such microorganisms could potentially target the epoxy groups and the terephthalate core of this compound.
Enzymatic Degradation of Terephthalate Esters: The ester linkages in the subject compound are similar to those in PET, a polymer for which microbial and enzymatic degradation has been extensively studied. nih.gov Enzymes such as cutinases, lipases, and specific PET hydrolases (PETases) are known to catalyze the hydrolysis of the ester bonds in PET. nih.govresearchgate.net These enzymes break down the polymer into its monomers, terephthalic acid (TPA) and ethylene (B1197577) glycol, or intermediates like mono-(2-hydroxyethyl) terephthalate (MHET) and bis(2-hydroxyethyl) terephthalate (BHET). nih.govnih.govbiorxiv.org
A newly isolated strain, Enterobacter sp. HY1, has been shown to degrade BHET, first converting it to MHET and then to terephthalic acid. nih.gov The study also characterized an esterase from this bacterium that could hydrolyze one of the ester bonds in BHET. nih.gov Similarly, Delftia sp. WL-3 can completely mineralize diethyl terephthalate (DET), first transforming it to TPA, which is then further broken down. nih.gov These findings strongly suggest that microbial esterases could effectively hydrolyze this compound.
The table below summarizes microorganisms and enzymes with the potential to degrade components of this compound.
| Microorganism / Enzyme Class | Target Substrate(s) | Potential Action on this compound | Reference |
| Rhodococcus rhodochrous & Ochrobactrum anthropi | Epoxy Resin | Degradation of epoxy components and potentially the aromatic core. | nih.govnih.gov |
| Delftia sp. WL-3 | Diethyl terephthalate (DET), PET | Hydrolysis of ester bonds to form terephthalic acid. | nih.gov |
| Enterobacter sp. HY1 | Bis(2-hydroxyethyl) terephthalate (BHET) | Hydrolysis of ester bonds via esterase activity. | nih.gov |
| Cutinases / PET hydrolases | Polyethylene (B3416737) terephthalate (PET) | Enzymatic cleavage of the terephthalate ester linkages. | nih.govresearchgate.net |
Research on Environmental Fate
The environmental fate of a chemical describes its transport, transformation, and ultimate disposition in the environment. For this compound, its fate is linked to its physical properties and susceptibility to degradation.
Epoxy resins, particularly the thermoset polymers they form, are generally not biodegradable and can persist in the environment, posing a pollution risk. nih.govnih.gov As a monomer, this compound is more likely to undergo degradation than a cross-linked polymer. However, its environmental persistence will depend on local conditions such as microbial populations, pH, and temperature.
The hydrolysis of the compound into terephthalic acid and glycidol is a key transformation. Terephthalic acid itself is a substrate for microbial degradation. nih.gov However, the accumulation of such degradation products before they are fully mineralized is a consideration.
Scanning electron microscopy studies on related polymers like PET have shown that microbial action can cause significant surface erosion and cracking on films, indicating that bioremediation of environments contaminated with such plastics is feasible. nih.gov While this compound is a smaller molecule, its presence in soil or water would subject it to similar microbial communities that have been shown to act on terephthalate-based plastics.
Future Research Directions and Emerging Applications
Innovations in Synthesis and Green Chemistry
The synthesis of Bis(2,3-epoxypropyl) terephthalate (B1205515) traditionally involves the reaction of terephthalic acid with an excess of epichlorohydrin (B41342). lookchem.com However, current research is exploring more efficient and environmentally benign methodologies, aligning with the principles of green chemistry.
Innovations in this area are centered on the use of advanced catalytic systems to improve reaction rates, yields, and selectivity while minimizing waste and hazardous byproducts. One promising approach is the application of phase-transfer catalysis (PTC) . PTC systems facilitate the reaction between reactants in different phases (e.g., a solid salt of terephthalic acid and liquid epichlorohydrin) by using a catalyst that can transport one reactant across the phase boundary. researchgate.netbiomedres.us This method can lead to milder reaction conditions, reduced amounts of excess reagents, and easier product separation. researchgate.net Catalysts such as quaternary ammonium (B1175870) and phosphonium (B103445) salts have been shown to be effective in similar epoxy resin syntheses. researchgate.netmdpi.com
Furthermore, the principles of green chemistry are driving research towards the use of bio-based precursors and greener solvents. The chemo-enzymatic synthesis of epoxy compounds is an emerging field that utilizes enzymes to catalyze specific reaction steps under mild conditions, potentially reducing the environmental impact of the synthesis process. units.itresearchgate.netlongdom.org While direct enzymatic synthesis of Bis(2,3-epoxypropyl) terephthalate is still a developing area, research into the enzymatic hydrolysis of its precursor, polyethylene (B3416737) terephthalate (PET), to produce terephthalic acid is well-established. units.itnih.gov This creates a potential pathway for a semi-biosynthetic route where chemically recycled PET can be used as a feedstock, thereby closing the loop on plastic waste. nih.govdigitellinc.com The use of ionic liquids as both solvent and catalyst is another green approach being investigated for the synthesis of terephthalate esters, offering advantages like high reaction rates and catalyst recyclability. mdpi.commonash.edu
Development of Novel Polymer Systems
The development of novel polymer systems using this compound is a key area of research, with a focus on creating materials with enhanced thermal, mechanical, and functional properties. Its rigid aromatic core and bifunctional epoxy reactivity make it an excellent building block for a variety of polymers.
A significant area of development is the formulation of bio-based epoxy thermosets . This involves curing this compound with hardeners derived from renewable resources, such as fatty acids, plant-based polyamines, or acids like citric acid. nih.govresearchgate.net These bio-based systems aim to reduce the carbon footprint of the resulting materials without compromising performance. Research has shown that bio-based curing agents can create highly cross-linked networks with excellent properties. nih.govresearchgate.net
Another cutting-edge development is the creation of vitrimers . Vitrimers are a class of polymers that, while behaving like classical thermosets at service temperatures, can be reprocessed and reshaped at elevated temperatures due to dynamic covalent bond exchange reactions. mdpi.comresearchgate.net By incorporating dynamic linkages, such as transesterification, into the polymer network formed with this compound, it is possible to create materials that are both strong and recyclable. mdpi.commdpi.com This also endows the material with self-healing capabilities, where damage can be repaired by applying a stimulus like heat, which activates the bond exchange mechanism. mdpi.comuniv-tlse.fr
The table below summarizes potential novel polymer systems incorporating this compound.
| Polymer System | Key Feature | Potential Advantage | Relevant Research Area |
| Bio-based Thermosets | Cured with renewable hardeners (e.g., citric acid, plant-based amines). nih.govresearchgate.net | Reduced environmental impact, sustainable material lifecycle. | Green Chemistry, Sustainable Polymers |
| Vitrimers | Incorporates dynamic covalent bonds (e.g., via transesterification). mdpi.commdpi.com | Recyclable, reprocessable, weldable thermoset. | Smart Materials, Circular Economy |
| Self-Healing Polymers | Network capable of autonomous repair upon stimulus (e.g., heat). mdpi.comuniv-tlse.fr | Increased material lifespan, enhanced durability and reliability. | Advanced Functional Materials |
Advanced Characterization Methodologies
To fully understand and optimize the properties of polymers derived from this compound, advanced characterization methodologies are essential. These techniques provide detailed insights into the curing process, network structure, and final material performance.
Thermal analysis techniques are crucial for determining the material's behavior at different temperatures.
Differential Scanning Calorimetry (DSC) is used to study the curing kinetics, identifying the onset and peak of the exothermic curing reaction, and to determine the glass transition temperature (Tg), which indicates the upper service temperature of the cured polymer. researchgate.net
Thermogravimetric Analysis (TGA) provides information on the thermal stability and decomposition profile of the polymer, which is critical for high-temperature applications. longdom.org
Dynamic Mechanical Analysis (DMA) measures the viscoelastic properties (storage modulus, loss modulus, and tan delta) as a function of temperature, providing detailed information on the glass transition, cross-link density, and mechanical performance. longdom.orgmdpi.com
Rheological studies are employed to investigate the flow behavior of the resin system before and during curing. mdpi.comnih.gov Rotational rheometers can monitor the viscosity increase as the cross-linking reaction proceeds, determining critical parameters like the gel time. researchgate.netmdpi.com Understanding the rheology is vital for optimizing processing conditions for applications like coatings, adhesives, and composites. nih.gov
Spectroscopic and microscopic techniques provide structural and morphological information.
Fourier-Transform Infrared Spectroscopy (FTIR) is used to monitor the disappearance of epoxy groups and the formation of new chemical bonds during the curing reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy can provide detailed structural elucidation of the base monomer and the resulting polymer network. longdom.org
Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are used to study the fracture surface and morphology of the cured polymers and their composites, giving insights into failure mechanisms and the dispersion of any fillers. mdpi.com
Integration into Smart Materials and Nanocomposites
The unique properties of this compound make it a prime candidate for integration into advanced functional materials, including smart materials and nanocomposites.
Smart materials , such as shape-memory polymers (SMPs) , are a significant area of application. SMPs can be deformed and fixed into a temporary shape, and then recover their original, permanent shape upon exposure to an external stimulus like heat. nih.gov The cross-linked network formed by curing this compound can serve as the permanent memory network, while the thermal transition (Tg) acts as the trigger for shape recovery. nih.govmdpi.com
Nanocomposites represent another major research frontier. By incorporating nanoscale fillers into a polymer matrix based on this compound, materials with dramatically enhanced properties can be created.
Graphene-based nanocomposites are of particular interest due to graphene's exceptional mechanical strength, thermal conductivity, and electrical conductivity. mdpi.commdpi.com The addition of a small amount of graphene nanoplatelets (GNPs) can significantly improve the tensile strength and thermal properties of the epoxy matrix. mdpi.comresearchgate.net The interaction between the polymer and the graphene surface is key to achieving these enhancements. rsc.org
Functional coatings are another application where this compound-based systems can excel. When formulated into nanocomposites, for example with carbon nanotubes, they can provide not only corrosion protection but also smart functionalities like self-healing. researchgate.net The inherent durability and chemical resistance of the terephthalate-based epoxy network make it an excellent binder for protective coatings. cymitquimica.com
The table below outlines potential applications in smart materials and nanocomposites.
| Application Area | Key Feature/Technology | Potential Enhancement |
| Shape-Memory Polymers | Thermally-induced shape recovery. nih.gov | Deployment of structures, smart actuators. |
| Graphene Nanocomposites | Incorporation of graphene nanoplatelets. mdpi.commdpi.com | Increased mechanical strength, improved thermal and electrical conductivity. |
| Functional Coatings | Integration of nanoparticles for added functionality. researchgate.net | Enhanced corrosion resistance, self-healing capabilities, improved durability. |
Q & A
Basic: What synthetic methodologies are recommended for producing high-purity Bis(2,3-epoxypropyl) terephthalate?
Answer:
The synthesis typically involves glycidylation of terephthalic acid using epichlorohydrin under alkaline conditions. Key steps include:
- Reaction Conditions : Maintain a molar ratio of 1:2 (terephthalic acid to epichlorohydrin) with sodium hydroxide as a catalyst at 60–80°C for 4–6 hours.
- Purification : Post-reaction, neutralize residual acid with NaHCO₃, followed by vacuum distillation to remove excess epichlorohydrin. Recrystallization in ethanol yields >95% purity .
- Quality Control : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times against standards.
Basic: Which spectroscopic techniques are optimal for structural characterization of this compound?
Answer:
- ¹H/¹³C NMR : Identify epoxide protons (δ 3.1–3.4 ppm) and ester carbonyl carbons (δ 165–170 ppm). The aromatic protons from terephthalate appear as a singlet (δ 8.1 ppm) .
- FTIR : Peaks at 910 cm⁻¹ (epoxide ring) and 1720 cm⁻¹ (ester C=O) confirm functional groups.
- GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with helium carrier gas to detect impurities (<2%) and validate molecular ion peaks at m/z 278 .
Advanced: How does the reactivity of epoxide groups influence crosslinking efficiency in epoxy resin formulations?
Answer:
The epoxide’s ring strain and electron density determine its reactivity with curing agents (e.g., amines, anhydrides):
- Kinetic Studies : Differential scanning calorimetry (DSC) reveals an exothermic peak at 120–140°C for amine-cured systems, indicating curing onset. Higher epoxy content (≥15 wt.%) enhances crosslink density, as shown by increased glass transition temperatures (Tg) in dynamic mechanical analysis (DMA) .
- Optimization : Adjust stoichiometry (e.g., 1:1 epoxide:amine molar ratio) and curing temperature (80–120°C) to balance gel time and mechanical properties.
Advanced: How can conflicting solubility data for this compound be resolved?
Answer:
Discrepancies arise from variations in solvent polarity and experimental conditions:
- LogP Analysis : The estimated LogP of 0.80 suggests moderate hydrophobicity, favoring solubility in acetone or ethyl acetate over water .
- Method Standardization : Use shake-flask assays (OECD Guideline 105) at 25°C to measure partition coefficients. For example, solubility in DMSO is 12.5 mg/mL, while in hexane, it is <0.1 mg/mL .
- Data Reconciliation : Cross-validate with Hansen solubility parameters (δD, δP, δH) to predict compatibility with polymer matrices.
Advanced: What factors contribute to thermal degradation of this compound-based polymers?
Answer:
Thermogravimetric analysis (TGA) under nitrogen shows a two-stage degradation:
Epoxide Decomposition : Initial weight loss (~250°C) due to epoxide ring opening.
Ester Cleavage : Major degradation (>300°C) from terephthalate backbone breakdown.
- Stabilizers : Incorporating 1–2 wt.% phosphite antioxidants (e.g., tris(2,4-di-tert-butylphenyl)phosphite) delays onset by 20–30°C .
Key Research Challenges
- Data Gaps : Limited experimental validation of mechanical properties (e.g., tensile strength) in peer-reviewed studies.
- Contradictions : Discrepancies in boiling point estimates (341.08°C vs. theoretical calculations of ~320°C) suggest need for empirical verification .
- Eco-Toxicology : No ecotoxicity data available; follow OECD 201/202 guidelines for algal and Daphnia magna assays.
Methodological Recommendations
- Crosslinking Studies : Use rheometry to monitor viscosity changes during curing.
- Contamination Control : Store the compound under nitrogen to prevent hydrolysis of epoxide groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
